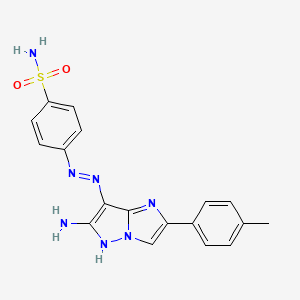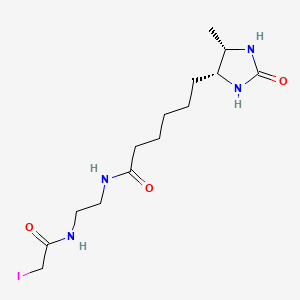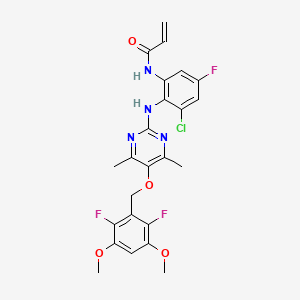
KAT8 inhibitor 34
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
MC4171 is synthesized through a multi-step process involving the formation of a pyrazole ring and subsequent functionalization. The key steps include:
Formation of the pyrazole ring: This involves the reaction of a hydrazine derivative with a diketone to form the pyrazole core.
Functionalization: The pyrazole core is then functionalized with various substituents to achieve the desired chemical structure.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of MC4171 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as recrystallization and chromatography to achieve a purity of over 98% .
Análisis De Reacciones Químicas
Types of Reactions
MC4171 undergoes several types of chemical reactions, including:
Oxidation: MC4171 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions include various derivatives of MC4171 with modified functional groups, which can be used for further research and development .
Aplicaciones Científicas De Investigación
MC4171 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical tool to study the biology of lysine acetyltransferase 8 and its role in various biochemical pathways.
Biology: Investigated for its potential to inhibit the proliferation of cancer cells, making it a valuable compound in cancer research.
Medicine: Explored for its potential therapeutic applications in treating cancers such as non-small cell lung cancer and acute myeloid leukemia.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research .
Mecanismo De Acción
MC4171 exerts its effects by selectively inhibiting lysine acetyltransferase 8, an enzyme involved in the acetylation of histones. This inhibition leads to a reduction in the acetylation of histone H4 at lysine 16 (H4K16Ac), which is associated with the regulation of gene expression. By inhibiting lysine acetyltransferase 8, MC4171 disrupts the acetylation process, leading to the suppression of cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Curcumin: A phenolic natural product that inhibits histone acetyltransferase p300/CREB.
Acetaminophen: A cyclooxygenase inhibitor with weak anti-inflammatory activity.
Anacardic Acid: An inhibitor of p300 and p300/CBP-associated factor histone acetyltransferases.
NEO2734: A selective inhibitor of p300/CBP and BET bromodomains
Uniqueness of MC4171
MC4171 is unique due to its high selectivity for lysine acetyltransferase 8 and its ability to inhibit cancer cell proliferation without affecting non-transformed cells. This selectivity makes it a valuable tool for studying the role of lysine acetyltransferase 8 in cancer biology and for developing targeted cancer therapies .
Propiedades
Fórmula molecular |
C21H15N3O3 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
4-[(4Z)-5-oxo-3-phenyl-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C21H15N3O3/c25-20-18(13-16-7-4-12-22-16)19(14-5-2-1-3-6-14)23-24(20)17-10-8-15(9-11-17)21(26)27/h1-13,22H,(H,26,27)/b18-13- |
Clave InChI |
XZSXRFQYJMTUKM-AQTBWJFISA-N |
SMILES isomérico |
C1=CC=C(C=C1)C\2=NN(C(=O)/C2=C\C3=CC=CN3)C4=CC=C(C=C4)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=CC=CN3)C4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)



![(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B12395977.png)





![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
![2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12396017.png)

